REACTION_CXSMILES
|
N1CC[O:4]CC1.[Li]CCCC.CCCCCC.Br[C:19]1[C:26]([O:27][CH3:28])=[CH:25][C:24]([O:29][CH3:30])=[CH:23][C:20]=1[CH:21]=[O:22].[N+](C1C=CC=CC=1)([O-])=O.Cl>C1COCC1>[OH:4][C:19]1[C:26]([O:27][CH3:28])=[CH:25][C:24]([O:29][CH3:30])=[CH:23][C:20]=1[CH:21]=[O:22]
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 35 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirring bar
|
Type
|
CUSTOM
|
Details
|
septum cap
|
Type
|
ADDITION
|
Details
|
was then added dropwise over 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
at −75° C
|
Type
|
CUSTOM
|
Details
|
at −75° C
|
Type
|
STIRRING
|
Details
|
The resulting dark mixture was stirred at −75° C. for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
After dilution with brine (100 mL), THF was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with diethyl ether (4×40 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organic layers were extracted with 2 N NaOH (3×40 mL)
|
Type
|
WASH
|
Details
|
The combined NaOH extracts were washed with diethyl ether (3×20 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with CH2Cl2 (3×20 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc/hexane (1:2)
|
Type
|
CUSTOM
|
Details
|
Pure 2 was obtained (2.0 g, 55%) as a yellow solid
|
Reaction Time |
35 min |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=O)C=C(C=C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |